![molecular formula C10H13NO2 B1291513 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile CAS No. 124499-35-0](/img/structure/B1291513.png)

2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile

描述

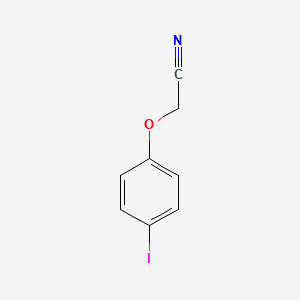

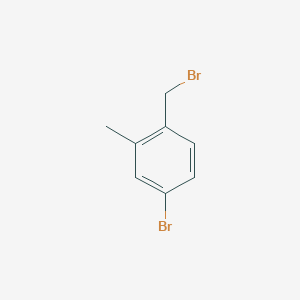

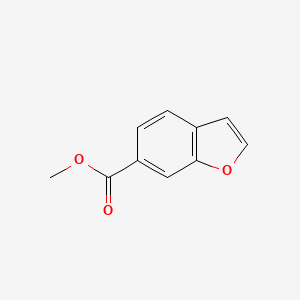

2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile is a chemical compound. It has been used in the synthesis of L-callipeltose, the deoxyamino sugar of L-callipeltoside A . The molecule contains a total of 37 bonds, including 21 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 1 five-membered ring, and 1 six-membered ring .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the L-callipeltose subunit of L-callipeltoside A has been synthesized in 10 steps and 13% overall yield from D-threonine . The key steps are a highly diastereoselective Felkin anti aldol addition to a methyl ketone and a selective methylation .Molecular Structure Analysis

The molecular structure of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile consists of a spirocyclic system, which includes a five-membered dioxane ring and a six-membered cyclohexane ring . The molecule also contains a nitrile group attached to the spirocyclic system .Chemical Reactions Analysis

While specific chemical reactions involving 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile have not been found, related compounds have been used in various chemical reactions. For example, the L-callipeltose subunit of L-callipeltoside A, which can be synthesized from a related compound, involves key steps such as a highly diastereoselective Felkin anti aldol addition to a methyl ketone and a selective methylation .科学研究应用

Synthesis and Utilization in Organic Chemistry

Bifunctional Synthetic Intermediate : 1,4-Dioxaspiro[4.5]decan-8-one, closely related to the compound , is a bifunctional synthetic intermediate widely used in synthesizing organic chemicals such as pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).

Formation of Radical Cations : The radical cations of related compounds, like 6,6-diphenyl-1,4-dioxaspiro[4.5]decane, are reactive in photosensitized electron transfer irradiation, leading to products expected from intermediate 1,6-radical cations formed upon carbon-carbon bond cleavage (D. Arnold, L. J. Lamont, A. Perrott, 1991).

Palladium-Catalysed Aminocarbonylation : Systematic investigations revealed that compounds like 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides can be obtained in high yields via palladium-catalysed aminocarbonylation, demonstrating the compound's utility in complex organic synthesis (R. Farkas, Andea Petz, L. Kollár, 2015).

Flexible Synthesis of Enantiomerically Pure Compounds : An approach to enantiomerically pure 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes, related to the compound in focus, uses enantiomerically pure homopropargylic alcohols, illustrating the compound's relevance in stereoselective synthesis (B. D. Schwartz, P. Hayes, W. Kitching, J. De Voss, 2005).

Applications in Analytical Chemistry and Material Science

Study of Radical Cations : The study of radical cations in compounds like 6-phenyl-1,4-dioxaspiro[4.5]decane aids in understanding mechanisms for carbon-carbon bond cleavage and cis-trans isomerization, crucial for analytical chemistry (D. Arnold, L. J. Lamont, A. Perrott, 1991).

Electrogenerated Base-Promoted Synthesis : The new preparation of compounds like 2-(1,3-dithian-2-ylidene)-2-arylacetonitrile involves electrogenerated cyanomethyl base/anion obtained from acetonitrile, highlighting electrochemical methods in material synthesis (Kaouthar Hamrouni, T. Saied, Nariman El Abed, 2015).

Spiroacetals in Insects : Spiroacetals, including 1,6-dioxaspiro[4.5]decanes, play a role in insect secretions and pheromones, contributing to the understanding of natural product chemistry and potential applications in pest control (W. Francke, W. Kitching, 2001).

Synthesis of Spiroheterocyclic Compounds : Research has shown the ability to synthesize spiroheterocyclic compounds from reactions involving 1,4-dioxaspiro[4.5]decan-8-one, useful in developing novel materials with specific properties (Qinghua Meng, Huipeng Xu, Jing Xu, 2017).

属性

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h3H,1-2,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDLFUWXBQNWJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1=CC#N)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627037 | |

| Record name | (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile | |

CAS RN |

124499-35-0 | |

| Record name | 2-(1,4-Dioxaspiro[4.5]dec-8-ylidene)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124499-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)

![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)